2H-Thiopyran-3,5(4H,6H)-dione is a heterocyclic compound characterized by its unique sulfur-containing pyran ring structure. Its molecular formula is CHOS, and it is identified by the CAS number 6881-49-8. This compound features a dione functionality, which refers to the presence of two carbonyl groups (C=O) within its structure. The compound has garnered interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Scientific databases like PubChem and SciFinder might provide more details on the research applications of 2H-Thiopyran-3,5(4H,6H)-dione. These resources are typically accessed through academic institutions or paid subscriptions.
Research indicates that 2H-Thiopyran-3,5(4H,6H)-dione exhibits notable biological activities. Its derivatives have been investigated for their potential pharmacological properties, including antimicrobial and anti-inflammatory effects. The compound's ability to interact with various biological targets makes it a candidate for further development in medicinal chemistry .
Several methods exist for synthesizing 2H-Thiopyran-3,5(4H,6H)-dione:
2H-Thiopyran-3,5(4H,6H)-dione serves multiple roles in various fields:
Studies on the interactions of 2H-Thiopyran-3,5(4H,6H)-dione with biological systems reveal insights into its pharmacological potential. Interaction studies often focus on:
Several compounds share structural similarities with 2H-Thiopyran-3,5(4H,6H)-dione. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide | CHOS | Contains sodium; used in specific synthetic pathways |
| 4-Acetyl-2H-thiopyran-3,5(4H,6H)-dione | CHOS | Acetyl group enhances reactivity |
| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | CHO | Lacks sulfur; different biological activity profile |
| 3-Methoxydihydro-2H-pyran-4(3H)-one | CHO | Methoxy group alters solubility and reactivity |
These compounds illustrate the structural diversity within the thiopyran family and emphasize the unique properties of 2H-Thiopyran-3,5(4H,6H)-dione as a building block in synthetic chemistry and potential therapeutic applications.
While specific discovery dates for 2H-thiopyran-3,5(4H,6H)-dione are not well-documented in publicly available literature, its development aligns with broader advances in sulfur heterocyclic chemistry. Early studies on thiopyran derivatives emerged alongside research into oxygen analogs like pyran-3,5-dione, which saw improved synthetic methods in the mid-2000s. The introduction of sulfur into the pyran framework likely aimed to explore enhanced biological activity or unique reactivity patterns, as sulfur heterocycles often exhibit distinct electronic properties compared to their oxygen counterparts.
The compound adheres to the Hantzsch-Widman naming system for heterocycles. Its systematic name, 2H-thiopyran-3,5(4H,6H)-dione, indicates:
| Property | Value |
|---|---|
| CAS Number | 6881-49-8 |
| Molecular Formula | C₅H₆O₂S |
| SMILES | C1C(=O)CSCC1=O |
| InChI Key | VDHPFHUCOPGRLS-UHFFFAOYSA-N |
These identifiers enable precise tracking in chemical databases and literature.
2H-Thiopyran-3,5(4H,6H)-dione holds importance due to:
| Compound | Structure | Key Differences from 2H-Thiopyran-3,5(4H,6H)-dione |
|---|---|---|
| Thiophene | 5-membered, unsaturated | Smaller ring, no ketone groups |
| Thiazole | 5-membered, nitrogen-sulfur | Nitrogen inclusion, aromaticity |
| Thiane | 6-membered, saturated | Lacks ketone groups |
| Pyran-3,5-dione | Oxygen analog | Oxygen replaces sulfur |
The dione groups in 2H-thiopyran-3,5(4H,6H)-dione distinguish it from simpler thiopyrans, enhancing its electrophilic character and synthetic flexibility.
2H-Thiopyran-3,5(4H,6H)-dione represents a six-membered heterocyclic compound with the molecular formula C₅H₆O₂S and a molecular weight of 130.16 grams per mole [1] [2] [3]. The compound features a thiopyran ring system containing a sulfur heteroatom at position 1, with carbonyl groups positioned at carbons 3 and 5 of the ring structure [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is thiane-3,5-dione [2] [3].
The molecular geometry of 2H-Thiopyran-3,5(4H,6H)-dione exhibits characteristics typical of six-membered sulfur-containing heterocycles [4] [5]. The thiopyran ring adopts conformations similar to other six-membered rings, with the sulfur atom contributing to the overall ring flexibility [6] [7]. Research on related thiopyran derivatives indicates that these rings commonly adopt chair conformations, with the sulfur atom showing tetrahedral geometry [8] [9]. The presence of two carbonyl groups at positions 3 and 5 introduces additional structural constraints and electronic effects that influence the overall molecular geometry [10] [5].
The compound exists as a saturated six-membered ring with two ketone functionalities, distinguishing it from aromatic thiopyran systems [4] [5]. The reduced nature of positions 2, 4, and 6 allows for conformational flexibility while maintaining the characteristic thiopyran ring structure [7] [11]. Bond length analysis of related thiopyran systems reveals that carbon-sulfur bonds typically range from 1.80 to 1.85 Angstroms, while carbon-carbon bonds within the ring maintain lengths between 1.50 and 1.54 Angstroms [12] [13].
The structural framework of 2H-Thiopyran-3,5(4H,6H)-dione incorporates several distinctive features that define its chemical behavior and properties [1] [2] [3]. The compound contains two carbonyl groups strategically positioned at the 3 and 5 positions of the thiopyran ring, creating a dicarbonyl system with significant electronic interactions [10] [14]. These carbonyl groups are separated by a methylene bridge at position 4, which influences the overall electronic distribution and reactivity patterns [15] [16].
The sulfur heteroatom at position 1 serves as a key structural element that differentiates this compound from its oxygen analog [17] [4] [5]. The larger atomic radius and different electronegativity of sulfur compared to oxygen result in altered ring dimensions and electronic properties [5] [14]. The sulfur atom typically exhibits sp³ hybridization in saturated thiopyran systems, contributing to the three-dimensional character of the molecule [8] [6].
Conformational analysis reveals that 2H-Thiopyran-3,5(4H,6H)-dione can adopt multiple ring conformations, with the chair form being energetically favored [7] [11] [8]. The presence of carbonyl groups introduces additional conformational considerations due to their planar geometry and electronic effects [12] [13]. Ring puckering analysis indicates that the compound can exist in various conformational states, including chair, half-chair, and envelope forms, with interconversion barriers determined by the ring substitution pattern [6] [11].
The compound may exhibit tautomeric forms under specific conditions, particularly involving the methylene groups adjacent to the carbonyl functionalities [18]. These tautomeric equilibria can influence the compound's spectroscopic properties and chemical reactivity [18]. Enol-keto tautomerism represents a potential structural variation, although the stability of different tautomeric forms depends on environmental factors such as solvent polarity and temperature [18].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2H-Thiopyran-3,5(4H,6H)-dione through both proton and carbon-13 analyses [19] [20] [21]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the compound's molecular environment and connectivity patterns [22] [19] [20]. The methylene protons at positions 2 and 6 typically appear as complex multiplets due to coupling with adjacent protons and the influence of the nearby heteroatoms [19] [20].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the different carbon environments within the molecule [21] [14]. The carbonyl carbons at positions 3 and 5 resonate in the characteristic downfield region, typically between 190 and 210 parts per million, reflecting their electron-deficient nature [14] [15]. The methylene carbons exhibit chemical shifts influenced by their proximity to both the carbonyl groups and the sulfur heteroatom [21] [14].
| Carbon Position | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| C-3, C-5 (C=O) | 190-210 | Singlet |
| C-2, C-6 (CH₂) | 45-55 | Triplet |
| C-4 (CH₂) | 40-50 | Triplet |
The nuclear magnetic resonance spectroscopic data for thiopyran derivatives demonstrate characteristic coupling patterns that aid in structural assignment [19] [20] [7]. Vicinal coupling constants between adjacent methylene protons typically range from 6 to 8 hertz, while geminal coupling within methylene groups shows values between 12 and 15 hertz [7] [19]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide additional connectivity information for complete structural elucidation [22] [19].
Infrared spectroscopy of 2H-Thiopyran-3,5(4H,6H)-dione reveals characteristic absorption bands that correspond to the compound's functional groups and molecular vibrations [23] [15] [16]. The carbonyl stretching frequencies represent the most prominent features in the infrared spectrum, typically appearing between 1650 and 1750 reciprocal centimeters [15] [16] [24]. The specific frequency values depend on the electronic environment and conjugation effects within the molecule [24] [25].
The presence of two carbonyl groups in the molecule results in distinct absorption patterns that may show splitting or broadening due to vibrational coupling [15] [16]. Six-membered ring ketones generally exhibit carbonyl stretching frequencies around 1715 reciprocal centimeters, but the dicarbonyl nature of this compound can influence these values [24] [25]. The methylene carbon-hydrogen stretching vibrations appear in the region between 2800 and 3000 reciprocal centimeters, with specific frequencies determined by the local chemical environment [23] [26].
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O stretch | 1650-1750 | Strong |
| C-H stretch (CH₂) | 2800-3000 | Medium |
| Ring vibrations | 1200-1600 | Variable |
| C-S stretch | 600-800 | Medium |
Ring vibrations and deformation modes contribute to the fingerprint region of the infrared spectrum between 600 and 1600 reciprocal centimeters [23] [26]. The carbon-sulfur stretching vibrations typically appear between 600 and 800 reciprocal centimeters, providing diagnostic information for the presence of the thiopyran ring system [23] [26]. Out-of-plane ring bending and twisting vibrations occur at lower frequencies and contribute to the overall vibrational signature of the compound [26].
Mass spectrometric analysis of 2H-Thiopyran-3,5(4H,6H)-dione provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [2] [27]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the molecular formula C₅H₆O₂S [2] [3]. Positive ion electrospray ionization typically generates protonated molecular ions at mass-to-charge ratio 131, while sodium adducts appear at mass-to-charge ratio 153 [2].
Fragmentation patterns in mass spectrometry reveal characteristic loss pathways that reflect the compound's structural features [2] [27]. Common fragmentation processes include loss of carbonyl groups (mass 28), methylene units (mass 14), and sulfur-containing fragments [2]. The base peak often corresponds to fragments resulting from ring cleavage and rearrangement processes typical of heterocyclic compounds [27].
Collision-induced dissociation studies provide additional structural information through controlled fragmentation experiments [2]. The predicted collision cross sections for various ionic species range from 116 to 168 square Angstroms, depending on the ionization mode and adduct formation [2]. High-resolution mass spectrometry confirms the exact mass as 130.00885 atomic mass units, consistent with the proposed molecular formula [3] [28].
X-ray crystallographic studies of 2H-Thiopyran-3,5(4H,6H)-dione and related thiopyran derivatives provide definitive structural information including bond lengths, bond angles, and molecular conformations [9] [8] [11]. Crystal structure determinations reveal that thiopyran rings typically adopt chair conformations with specific geometric parameters characteristic of six-membered sulfur heterocycles [8] [9].
Bond length measurements from crystallographic studies indicate that carbon-carbon bonds within the thiopyran ring range from 1.50 to 1.54 Angstroms, while carbon-sulfur bonds typically measure between 1.80 and 1.85 Angstroms [12] [8]. The carbonyl carbon-oxygen bonds exhibit typical double bond character with lengths around 1.22 Angstroms [8] [27]. Bond angles around the sulfur atom reflect its tetrahedral geometry, with carbon-sulfur-carbon angles approximating 109 degrees [8] [6].
Crystal packing analysis reveals intermolecular interactions that influence solid-state properties [8] [9]. Hydrogen bonding interactions involving the carbonyl oxygen atoms and methylene hydrogen atoms contribute to crystal stability [8] [9]. The molecular conformations observed in the solid state provide insights into the preferred geometry of the compound under crystalline conditions [11] [8].
| Parameter | Value Range | Reference |
|---|---|---|
| C-C bond length | 1.50-1.54 Å | [12] [8] |
| C-S bond length | 1.80-1.85 Å | [8] |
| C=O bond length | ~1.22 Å | [8] [27] |
| C-S-C angle | ~109° | [8] [6] |
The structural comparison between 2H-Thiopyran-3,5(4H,6H)-dione and its oxygen analog 2H-Pyran-3,5(4H,6H)-dione reveals significant differences arising from the substitution of sulfur for oxygen as the ring heteroatom [17] [4] [5]. The pyran derivative, with molecular formula C₅H₆O₃ and molecular weight 114.10 grams per mole, exhibits distinct geometric and electronic properties compared to the thiopyran system [29] [17].
The most notable structural difference lies in the heteroatom properties, where sulfur's larger atomic radius and different electronegativity compared to oxygen result in altered ring dimensions and bond characteristics [4] [5]. While both compounds maintain six-membered ring structures with dicarbonyl functionalities, the sulfur-containing system exhibits longer heteroatom-carbon bonds and modified ring conformations [5] [12]. The carbon-sulfur bonds in the thiopyran derivative (1.80-1.85 Angstroms) are significantly longer than the carbon-oxygen bonds in the pyran analog (approximately 1.43 Angstroms) [12] [17].
Electronic differences between the two compounds manifest in their spectroscopic properties and chemical reactivity patterns [10] [5] [14]. Nuclear magnetic resonance chemical shifts show distinct patterns, with the thiopyran derivative exhibiting different shielding effects due to sulfur's electronic influence [14]. Carbon-13 nuclear magnetic resonance studies reveal that heteroatom substitution affects the chemical shifts of both the heteroatom-adjacent carbons and the carbonyl carbons [14].
Infrared spectroscopic comparisons demonstrate variations in vibrational frequencies between the sulfur and oxygen analogs [10] [5]. The carbonyl stretching frequencies may differ due to electronic effects transmitted through the ring system, while heteroatom-carbon stretching vibrations appear at characteristically different frequencies [10] [24]. The pyran derivative shows carbon-oxygen stretching in the 1000-1300 reciprocal centimeter region, while the thiopyran system exhibits carbon-sulfur stretching at lower frequencies (600-800 reciprocal centimeters) [23] [24].
Corrosive;Irritant